7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine
Description
7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine is a nitrogen-rich bicyclic heterocycle with the molecular formula C₂₀H₁₉N₇O and a monoisotopic mass of 373.165108 Da . Its structure features a triazolopyrimidine core substituted at the 6-position with a 2-(morpholin-4-yl)pyrimidinyl group and a methyl group at the 7-position. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility and modulates pharmacokinetic properties, while the pyrimidine and triazole moieties contribute to diverse bioactivities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
4-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-10-11(8-16-13-17-9-18-21(10)13)12-2-3-15-14(19-12)20-4-6-22-7-5-20/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWIIBQEJGEYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC=NN12)C3=NC(=NC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the annulation of a pyrimidine ring to a triazole ring. One common method is the condensation of 5-amino-1,2,4-triazoles with 1,3-bifunctional dicarbonyl substrates . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium or ammonium chloride.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the alteration of cell cycle progression and the induction of apoptotic signals.
Comparison with Similar Compounds
Structural Analogues with Variations at the 6- and 7-Positions
Functional Group Impact on Bioactivity
- Morpholine vs. Pyridyl Groups : Morpholine’s oxygen and nitrogen atoms improve water solubility and target engagement with enzymes like hCA IX/XII , whereas pyridyl groups (e.g., in 2-(4-pyridyl) derivatives) enhance π-π stacking interactions with kinase ATP-binding pockets .
- Chloro vs. Methyl Substitutions : Chlorine at position 7 (e.g., 7-chloro-6-methyl derivative) increases electrophilicity, enhancing herbicidal activity , while methyl groups (as in the target compound) improve metabolic stability and passive diffusion .
- Sulfonamide vs. Carboxamide Linkers : Sulfonamide-containing derivatives (e.g., triazolopyrimidine-2-sulfonamides) exhibit stronger ALS inhibition (herbicidal EC₅₀ < 10 μM) , whereas carboxamide hybrids (e.g., triazolopyrimidine/arylamide hybrids) show antitumor activity via tubulin disruption .
Pharmacokinetic and Selectivity Profiles
- Solubility : Morpholine and pyridyl groups enhance aqueous solubility compared to hydrophobic substituents like trifluoromethyl .
- Selectivity : The target compound’s morpholine group confers selectivity for hCA IX/XII over off-target isoforms (e.g., hCA I/II), reducing toxicity . In contrast, indole-linked triazolopyrimidines (e.g., from ) target BRD4 and LSD1 with submicromolar IC₅₀ values .
Anticancer Activity
The target compound’s morpholinyl-pyrimidinyl substitution aligns with strategies to inhibit tumor-associated enzymes. For example:
Antimicrobial and Herbicidal Activity
- Antimicrobial: Triazolopyrimidines with amino/cyano groups (e.g., 7-amino-6-cyano derivatives) exhibit broad-spectrum activity against Enterococcus faecium (MIC = 2 μg/mL) .
- Herbicidal : Sulfonamide derivatives (e.g., compound 8a in ) inhibit ALS at EC₅₀ = 0.8 μM, outperforming commercial herbicides like metsulfuron-methyl .
Biological Activity
7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that incorporates triazole and pyrimidine rings, which are known for their diverse biological properties. Its molecular formula is , with a molecular weight of approximately 282.35 g/mol.
Antiproliferative Effects
Recent studies have demonstrated the compound's potent antiproliferative activity against various cancer cell lines. For instance, in a study evaluating a series of triazolo-pyrimidine derivatives, it was found that compounds similar to 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl] exhibited significant inhibitory effects on the growth of human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values ranging from 9.47 to 13.1 μM .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| HCT-116 | 9.58 | Induction of apoptosis |
| MCF-7 | 13.1 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation by interfering with key signaling pathways such as the ERK pathway, leading to reduced phosphorylation levels of ERK1/2 and other associated proteins .
- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased apoptosis in cancer cells, as evidenced by alterations in apoptosis-related proteins .
- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, which is critical for halting the progression of the cell cycle and promoting cell death .
Case Studies
Several case studies have highlighted the efficacy of similar triazolo-pyrimidine derivatives:
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of various triazolo-pyrimidine derivatives found that certain analogs exhibited potent anticancer activities against multiple cell lines. The most active derivative showed an IC50 value significantly lower than commonly used chemotherapeutics like 5-Fluorouracil (5-FU) .
Case Study 2: In Vivo Studies
In vivo studies demonstrated that these compounds could effectively reduce tumor size in xenograft models, showcasing their potential for therapeutic applications . The compounds were well-tolerated in animal models, indicating a favorable safety profile.
Q & A
What are the common synthetic routes for 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine?
Basic Research Question
The synthesis typically involves multi-step reactions to construct the triazolo-pyrimidine core and introduce substituents. Key methods include:
- Cyclocondensation : Reacting aminotriazole derivatives with α,β-unsaturated ketones or aldehydes in solvents like DMF or ethanol/water mixtures. For example, triethylamine-mediated reactions in DMF at 120°C for 10 hours yield triazolo-pyrimidine derivatives .
- Catalytic Methods : Using TMDP (trimethylenedipiperidine) as a catalyst in ethanol/water (1:1 v/v) to improve reaction efficiency and reduce side products. TMDP is preferred over piperidine due to regulatory constraints on the latter .
- Characterization : Post-synthesis, products are recrystallized (e.g., ethanol/DMF) and analyzed via / NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .
How can researchers optimize reaction conditions to improve yield and purity of triazolo-pyrimidine derivatives?
Advanced Research Question
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclocondensation, while ethanol/water mixtures reduce toxicity and simplify purification .
- Catalyst Screening : TMDP outperforms piperidine in yield and safety but requires adjustments in stoichiometry (0.5–1.0 equiv) to balance reactivity and side reactions .
- Temperature Control : Maintaining 120°C during cyclization minimizes incomplete ring closure, as monitored by TLC .
- Workflow Reproducibility : Standardizing steps like recrystallization (e.g., ethanol/DMF ratios) ensures consistent purity .
What characterization techniques are essential for confirming the structure of triazolo-pyrimidine compounds?
Basic Research Question
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while NMR confirms carbonyl (δ 160–170 ppm) and heterocyclic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions (e.g., m/z 533 for a derivative in ) .
- Infrared (IR) Spectroscopy : Detects functional groups like C=N (1600–1650 cm) and N-H (3300–3500 cm) .
- Elemental Analysis : Validates stoichiometry (C, H, N) with ≤0.4% deviation from theoretical values .
How do substituents on the triazolo-pyrimidine core influence biological activity?
Advanced Research Question
Substituent effects are studied via:
- Halogenation : Chlorine at the 4-position enhances lipophilicity and enzyme inhibition (e.g., kinase targets) by altering electron density .
- Alkyl/Aryl Groups : Methyl or phenyl groups at the 5-/7-positions improve metabolic stability but may reduce solubility. For instance, 7-(4-chlorophenyl) derivatives show potent anticancer activity in vitro .
- Morpholine Moieties : The morpholin-4-yl group in the pyrimidine ring enhances solubility and pharmacokinetics via hydrogen bonding .
- Structure-Activity Relationship (SAR) Studies : Systematic substitution and biological assays (e.g., IC measurements) guide lead optimization .
What strategies resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
Contradictions arise from tautomerism or impurities. Solutions include:
- Multi-Technique Validation : Cross-referencing NMR, MS, and IR data. For example, - HSQC clarifies ambiguous proton-carbon assignments .
- X-ray Crystallography : Resolves tautomeric forms (e.g., triazolo vs. pyrimidine ring protonation) by providing definitive bond lengths and angles .
- Computational Chemistry : DFT calculations predict NMR/IR spectra for comparison with experimental data .
- Purity Checks : Microanalysis (C/H/N) and HPLC ensure sample homogeneity before characterization .
How can researchers design experiments to evaluate the environmental impact of triazolo-pyrimidine compounds?
Advanced Research Question
Environmental studies require:
- Fate and Transport Analysis : Assess hydrolysis, photolysis, and biodegradation in water/soil using OECD guidelines .
- Ecotoxicology Assays : Acute toxicity tests (e.g., Daphnia magna LC) and chronic studies on aquatic organisms .
- Analytical Methods : LC-MS/MS quantifies environmental concentrations (detection limits <1 ppb) .
- Structure-Degradability Relationships : Electron-withdrawing groups (e.g., -Cl) often reduce biodegradability, necessitating structural modifications .
What are the challenges in scaling up triazolo-pyrimidine synthesis for preclinical studies?
Advanced Research Question
Key challenges include:
- Reagent Availability : Sourcing morpholin-4-yl pyrimidine intermediates, which may require custom synthesis .
- Safety Protocols : Handling toxic catalysts (e.g., TMDP) with proper ventilation and waste disposal .
- Purification at Scale : Switching from recrystallization to column chromatography or continuous flow systems to maintain purity .
- Regulatory Compliance : Meeting Good Laboratory Practice (GLP) standards for batch consistency and documentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
